4-Phenyl-benzimidic acid ethyl ester
Description
4-Phenyl-benzimidic acid ethyl ester is an aromatic ester characterized by a benzimidic acid backbone substituted with a phenyl group at the 4-position and an ethyl ester moiety. These compounds are typically synthesized via esterification reactions and are used in organic synthesis, materials science, and natural product research .
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
ethyl 4-phenylbenzenecarboximidate |
InChI |
InChI=1S/C15H15NO/c1-2-17-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,16H,2H2,1H3 |
InChI Key |
PZFGERBCUVTZNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences among ethyl esters with aromatic substituents:
| Compound | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| 4-Phenyl-benzimidic acid ethyl ester | Benzimidic acid | Phenyl (C₆H₅) at 4-position, ethyl ester | Imidic acid, ester |
| Ethyl 4-hydroxyphenylacetate | Phenylacetic acid | Hydroxyl (-OH) at 4-position | Phenol, ester |
| Ethyl [4-(benzyloxy)phenyl]acetate | Phenylacetic acid | Benzyloxy (C₆H₅CH₂O-) at 4-position | Ether, ester |
| 4-Hydroxy-3-methoxy cinnamic acid ethyl ester | Cinnamic acid | Hydroxyl (-OH) at 4-, methoxy (-OCH₃) at 3- | Phenol, methoxy, ester |
| Caffeic acid ethyl ester | Cinnamic acid | Dihydroxyl (-OH) at 3,4-positions | Catechol, ester |
| Mandelic acid ethyl ester | Mandelic acid | Hydroxyl (-OH) adjacent to ester | Benzylic alcohol, ester |
Key Observations :
Physicochemical Properties
While exact data for this compound are unavailable, inferences can be drawn from analogs:
| Property | This compound | Ethyl 4-hydroxyphenylacetate | Caffeic Acid Ethyl Ester |
|---|---|---|---|
| Polarity | Moderate (phenyl + ester) | High (-OH group) | High (dihydroxyl + ester) |
| Solubility | Likely soluble in organic solvents | Soluble in polar solvents (e.g., methanol) | Limited water solubility |
| Thermal Stability | Expected high (aromatic backbone) | Moderate | Moderate (prone to oxidation) |
| Boiling/Melting Points | Not reported | Not reported | Not reported |
Notes:
- Ethyl esters with hydroxyl groups (e.g., caffeic acid ethyl ester) are prone to oxidation, requiring stabilization in natural product extracts .
- Myristic acid ethyl ester (a saturated fatty acid ester) demonstrates high thermal stability, suggesting aromatic esters may behave similarly in materials science applications .
Tables and Figures :
- Table 1 (Structural Comparison) and Table 2 (Property Comparison) summarize critical differences.
- Analytical methods (GC-MS, NMR) are standard across studies, underscoring their importance in characterizing such compounds .
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